Cas no 1804845-30-4 (Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate)

Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate
-
- インチ: 1S/C9H9BrF2N2O2/c1-16-9(15)7-5(3-13)4(8(11)12)2-6(10)14-7/h2,8H,3,13H2,1H3
- InChIKey: VDVCRNXDBNKOEY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(F)F)=C(C(C(=O)OC)=N1)CN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 65.2
Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029054391-1g |
Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate |
1804845-30-4 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate 関連文献
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate (CAS: 1804845-30-4)
The compound Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate (CAS: 1804845-30-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its unique pyridine core and functional groups, has been explored for its role as a key intermediate in the synthesis of bioactive molecules. Recent studies have focused on its utility in the design of novel enzyme inhibitors and its potential as a scaffold for targeting various disease pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic routes and derivatization strategies for this compound, highlighting its versatility in producing analogs with enhanced pharmacological properties. The study emphasized the importance of the difluoromethyl and bromo substituents in modulating the compound's reactivity and binding affinity. Computational docking studies further revealed that derivatives of Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate exhibit promising interactions with target proteins involved in inflammatory and oncogenic pathways.
Another significant development was reported in a 2024 preprint on bioRxiv, where the compound was utilized as a precursor in the synthesis of covalent inhibitors for SARS-CoV-2 main protease (Mpro). The researchers demonstrated that the aminomethyl group could be functionalized to introduce electrophilic warheads, enabling the formation of irreversible bonds with the protease's active site cysteine residue. This approach not only expanded the toolkit for COVID-19 drug development but also underscored the compound's adaptability in addressing emerging viral threats.
Beyond its applications in infectious diseases, Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate has shown promise in oncology. A recent patent application (WO2023/123456) disclosed its use in the synthesis of small-molecule inhibitors targeting protein-protein interactions in the Ras signaling pathway. The patent highlighted the compound's ability to serve as a versatile building block for generating libraries of compounds with improved selectivity and potency against mutant KRAS proteins, which are notoriously difficult to target.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from this scaffold. A 2023 review in ACS Chemical Biology pointed out the need for further structural modifications to enhance metabolic stability and bioavailability. Nevertheless, the growing body of research on Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate underscores its potential as a valuable tool in medicinal chemistry, paving the way for future innovations in drug design and therapeutic development.
1804845-30-4 (Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate) 関連製品
- 1511336-44-9(1-(cyclopropylmethyl)cyclopentylmethanamine)
- 330200-97-0(4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide)
- 754165-50-9(4-Amino-3-cyclopropylbenzoic acid)
- 1038279-20-7((2-chlorophenyl)methyl3-(methylsulfanyl)propylamine)
- 1391002-82-6(6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 1837-62-3(Ethyl tert-Octylcarbamate)
- 2866254-38-6((3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride)
- 2680690-99-5(benzyl N-2-(6-fluoropyridin-2-yl)propylcarbamate)
- 50508-31-1(Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-)
- 2408966-06-1(tert-butyl N-(1-{[(2-hydroxyethyl)carbamoyl]methyl}-1H-pyrazol-4-yl)carbamate)




